N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC15206955
Molecular Formula: C20H15N5O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N5O2 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(4-phenoxyphenyl)-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C20H15N5O2/c26-20(15-5-4-6-17(13-15)25-14-21-23-24-25)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18/h1-14H,(H,22,26) |
| Standard InChI Key | JSIBJHPLRSDCAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
N-(4-Phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide features a benzamide backbone linked to a phenoxyphenyl group and a tetrazole ring. Key identifiers include:
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, enhances binding affinity to biological targets by mimicking carboxylic acid groups . The phenoxyphenyl moiety contributes to lipophilicity, influencing pharmacokinetic properties.
Analytical Characterization
Nuclear magnetic resonance (NMR) data for a structurally similar compound, N-[4-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methoxy]phenyl]benzamide, reveals distinct proton environments:
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1H NMR (300 MHz, DMSO-d6): δ 15.50 ppm (s, 1H, NH), 8.70 ppm (s, 1H, tetrazole-H), 7.80–6.90 ppm (m, aromatic protons) .
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13C NMR: Signals at 165.2 ppm (amide carbonyl) and 150–110 ppm (aromatic carbons) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions:
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Tetrazole Ring Formation: Cycloaddition of azides with nitriles under acidic conditions .
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Coupling Reactions: Amide bond formation between 3-(tetrazol-1-yl)benzoic acid and 4-phenoxyaniline using carbodiimides (e.g., EDC/HOBt).
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Purification: Column chromatography yields the final product with >95% purity.
Optimization Challenges
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Yield: Reaction temperatures above 80°C improve cycloaddition efficiency but risk decomposition .
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Scalability: Continuous flow reactors enhance reproducibility for industrial-scale production .
Comparative Analysis with Structural Analogues
Key Insight: Phenoxy groups enhance lipophilicity and target engagement, while alkoxy substitutions improve pharmacokinetics .
Research Gaps and Future Directions
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In Vivo Studies: Current data rely on in silico and in vitro models; animal studies are needed to assess toxicity and efficacy .
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Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF) may boost antiviral potency.
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Drug Delivery Systems: Nanoformulations could address poor aqueous solubility.
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